molecular formula C13H17NO2 B1504561 1-(3-Methoxy-2-methylphenyl)-4-piperidone CAS No. 94634-99-8

1-(3-Methoxy-2-methylphenyl)-4-piperidone

Cat. No.: B1504561
CAS No.: 94634-99-8
M. Wt: 219.28 g/mol
InChI Key: GQOYTLSXYGUTRW-UHFFFAOYSA-N
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Description

1-(3-Methoxy-2-methylphenyl)-4-piperidone is an organic compound that belongs to the class of piperidones It is characterized by a piperidine ring substituted with a 3-methoxy-2-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Methoxy-2-methylphenyl)-4-piperidone typically involves the reaction of 3-methoxy-2-methylbenzaldehyde with piperidine under specific conditions. The reaction is often carried out in the presence of a catalyst such as acetic acid or hydrochloric acid, and the mixture is heated to facilitate the formation of the piperidone ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods could include the use of continuous flow reactors and optimized reaction conditions to increase yield and purity. The use of advanced purification techniques such as recrystallization and chromatography is also common to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

1-(3-Methoxy-2-methylphenyl)-4-piperidone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the piperidone to piperidine derivatives.

    Substitution: The methoxy and methyl groups on the phenyl ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of piperidine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

1-(3-Methoxy-2-methylphenyl)-4-piperidone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(3-Methoxy-2-methylphenyl)-4-piperidone involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-Methoxyphenyl)-4-piperidone
  • 1-(2-Methylphenyl)-4-piperidone
  • 1-(3-Methylphenyl)-4-piperidone

Uniqueness

1-(3-Methoxy-2-methylphenyl)-4-piperidone is unique due to the presence of both methoxy and methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This combination of substituents can result in distinct properties compared to other piperidone derivatives.

Properties

IUPAC Name

1-(3-methoxy-2-methylphenyl)piperidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2/c1-10-12(4-3-5-13(10)16-2)14-8-6-11(15)7-9-14/h3-5H,6-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQOYTLSXYGUTRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1OC)N2CCC(=O)CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50697964
Record name 1-(3-Methoxy-2-methylphenyl)piperidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50697964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94634-99-8
Record name 1-(3-Methoxy-2-methylphenyl)piperidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50697964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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